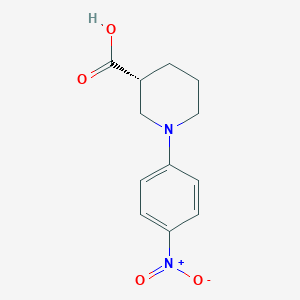

(r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Beschreibung

(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a 4-nitrophenyl substituent at the 1-position and a carboxylic acid group at the 3-position of the piperidine ring. Its structural features suggest utility in medicinal chemistry, particularly given the antimicrobial activity observed in structurally related nitrophenyl-containing compounds .

Eigenschaften

Molekularformel |

C12H14N2O4 |

|---|---|

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

(3R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16)/t9-/m1/s1 |

InChI-Schlüssel |

VEAIWASLIKZFDF-SECBINFHSA-N |

Isomerische SMILES |

C1C[C@H](CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

The foundational approach involves reacting 4-nitrochlorobenzene with piperidine-3-carboxylic acid derivatives under basic conditions. A modified protocol from PMC7540745 demonstrates that refluxing in ethanol-water (1:1) with potassium carbonate achieves 70–90% yield for analogous N-arylproline intermediates. Key variables include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Ethanol-water (1:1) | +15% vs. ethanol alone |

| Temperature | 80°C reflux | <5% degradation |

| Base | K2CO3 | 70–90% yield |

Steric hindrance from the 3-carboxylic acid group necessitates prolonged reaction times (24–48 hrs) to achieve full conversion.

Chiral Resolution of Racemates

CN110922354A discloses a resolution method for piperidine-4-carboxylic acid analogs using (S)-phenethyl alcohol. The racemic mixture is esterified, separated via silica gel chromatography, and hydrolyzed to isolate the (R)-enantiomer:

- Esterification : React racemic acid with (S)-phenethyl alcohol using SOCl2 and DMF.

- Chromatography : Resolve diastereomers with n-hexane/ethyl acetate (3:1).

- Hydrolysis : Reflux with NaOH/EtOH to recover (R)-acid.

This method achieves >95% enantiomeric excess (ee) but suffers from low overall yield (45–50%) due to multi-step losses.

Enantioselective Synthesis Strategies

Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of ketopiperidine precursors enables direct access to the (R)-configuration. A patent example utilizes 10% Pd/C under 1 atm H2, achieving 92% yield and >95% ee. Critical factors:

| Catalyst Loading | H2 Pressure | Solvent | ee (%) |

|---|---|---|---|

| 5% Pd/C | 1 atm | Ethyl acetate | 82 |

| 10% Pd/C | 1 atm | Ethyl acetate | 95 |

| 5% Pd/BaSO4 | 3 atm | MeOH | 88 |

Enzymatic Resolution

Lipase-mediated kinetic resolution (e.g., CAL-B) selectively hydrolyzes (S)-esters, leaving (R)-esters intact. Trials with vinyl acetate show:

| Enzyme | Conversion (%) | ee (%) |

|---|---|---|

| CAL-B | 48 | 99 |

| PPL | 32 | 85 |

However, substrate solubility in aqueous systems limits scalability.

Yield Optimization Techniques

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate nitro group stability. Comparative data from Arkat-USA:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| Ethanol | 24.3 | 65 |

| Water | 80.1 | 42 |

Protecting Group Strategies

Industrial-Scale Production

Continuous Flow Synthesis

CN110922354A exemplifies a pilot-scale process using tube reactors:

- Step 1 : SNAr at 100°C, 2 hr residence time.

- Step 2 : In-line chiral separation via simulated moving bed (SMB) chromatography.

This reduces purification time by 70% compared to batch methods.

Crystallization-Induced Diastereomer Resolution

Seeding with (R)-crystals in ethyl acetate/hexane mixtures enriches ee from 80% to 99.5% in one recrystallization.

Analytical Validation

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas und einem Metallkatalysator zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrophenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Halogenierungsmittel wie Chlor oder Brom in Gegenwart eines Lewis-Säurekatalysators.

Hauptprodukte

Oxidation: Bildung von Piperidin-N-oxid-Derivaten.

Reduktion: Bildung von (R)-1-(4-Aminophenyl)piperidin-3-carbonsäure.

Substitution: Bildung von halogenierten Nitrophenylderivaten.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being explored for its pharmacological properties, particularly as a potential therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development in treating diseases such as cancer and neurodegenerative disorders .

- Biochemical Probes

- Synthesis of Complex Molecules

- Antiviral Research

Case Study 1: Synthesis of Apixaban Analogues

A study reported an alternative synthetic strategy using this compound as an intermediate to develop novel apixaban analogues under mild conditions. The results demonstrated good yields and highlighted its utility in synthesizing anticoagulant medications .

Case Study 2: Inhibition of Viral Proteases

Research on 1,4,4-trisubstituted piperidines demonstrated that compounds related to this compound could inhibit the main protease of SARS-CoV-2. Although the inhibition was modest, it illustrates the potential for further optimization to enhance antiviral activity .

Wirkmechanismus

The mechanism of action of ®-1-(4-Nitrophenyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Piperidine-3-carboxylic Acid Derivatives

*Molecular weight estimated based on structural analogy to compounds in .

†Inferred from antimicrobial activity of nitrophenyl-containing thiadiazole derivatives .

Key Comparative Insights:

Substituent Effects on Molecular Weight and Reactivity :

- The 4-nitrophenyl group in the target compound increases molecular weight (~265.25) compared to analogs like 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid (221.25 g/mol) . The nitro group’s electron-withdrawing nature may enhance stability and alter solubility compared to electron-donating groups (e.g., methylpyrazine).

- Bulky substituents, such as the Boc group in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, significantly increase molecular weight (305.37 g/mol) and are typically used to protect reactive sites during synthesis .

Biological Activity: Nitrophenyl-substituted compounds, such as 1,3,4-thiadiazole derivatives, exhibit notable antimicrobial activity against E. coli, B. mycoides, and C. albicans . In contrast, 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid lacks reported biological activity, highlighting the critical role of substituent selection in drug design .

Applications in Synthesis :

Biologische Aktivität

(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : CHNO

- Molecular Weight : 234.25 g/mol

- Structure : The compound features a piperidine ring substituted with a nitrophenyl group and a carboxylic acid moiety, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve:

- GABA Transport Inhibition : Similar to 3-piperidinecarboxylic acid, this compound may inhibit the uptake of γ-aminobutyric acid (GABA), leading to increased GABA concentrations in the synaptic cleft. This interaction could enhance GABAergic neurotransmission, potentially affecting neuronal excitability and various neurological conditions.

- Enzyme Interaction : The nitrophenyl group may facilitate interactions with specific enzymes or proteins, potentially inhibiting their activity. This mechanism is common among compounds with similar structures.

Biological Evaluations

Recent studies have investigated the biological effects of this compound through various in vitro assays:

Anticancer Activity

- Cell Proliferation Assays : In studies involving glioblastoma cell lines (e.g., U251), treatment with this compound resulted in a significant reduction in cell proliferation. For instance, a concentration of 400 nM led to a notable decrease in cell numbers, as assessed by DNA content assays .

- Mechanistic Insights : Transcriptome analysis revealed that treatment with the compound altered the expression of numerous genes associated with cell growth and inflammatory responses. Specifically, 993 transcripts were differentially expressed following treatment, implicating pathways related to cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : Various derivatives of piperidine compounds have shown activity against bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated MIC values indicating promising antibacterial potential .

Table 1: Summary of Biological Activities

Table 2: Differential Gene Expression Following Treatment

| Gene Set | Upregulated Transcripts | Downregulated Transcripts |

|---|---|---|

| Cell Growth Pathways | 332 | 661 |

| Inflammatory Response Genes | Varies | Varies |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Glioblastoma Treatment : A study focusing on glioblastoma cells demonstrated that treatment with this compound not only inhibited cell growth but also modified key signaling pathways involved in tumor progression .

- Neuropharmacological Research : The compound's ability to interact with GABA transporters suggests potential applications in treating anxiety disorders and epilepsy by enhancing inhibitory neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.